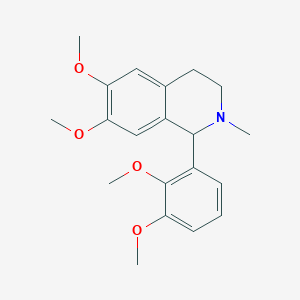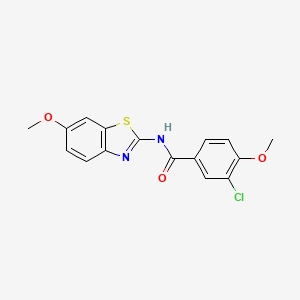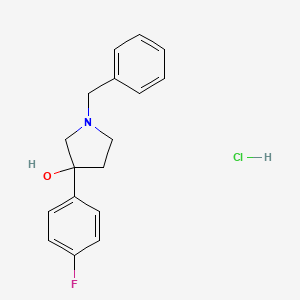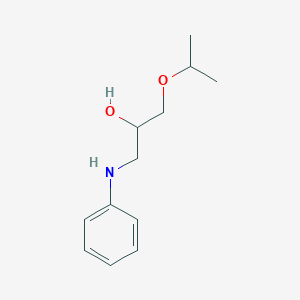
1-(2,3-dimethoxyphenyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-dimethoxyphenyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline, commonly known as Fasudil, is a potent and selective inhibitor of Rho-kinase. It is a small molecule drug that has shown promising results in various scientific research studies. Fasudil has been extensively studied for its potential therapeutic applications in various diseases, including cerebral vasospasm, stroke, pulmonary hypertension, and Alzheimer's disease.
Mécanisme D'action
Fasudil exerts its pharmacological effects by selectively inhibiting Rho-kinase, an enzyme that plays a crucial role in various cellular processes, including smooth muscle contraction, cell migration, and proliferation. By inhibiting Rho-kinase, Fasudil reduces smooth muscle contraction, improves blood flow, and reduces inflammation.
Biochemical and Physiological Effects:
Fasudil has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and apoptosis in various animal models. Fasudil has also been shown to improve endothelial function and reduce vascular smooth muscle cell proliferation. In addition, Fasudil has been shown to improve cognitive function and reduce neuronal damage in Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
Fasudil has several advantages for lab experiments. It is a small molecule drug that can easily penetrate cell membranes and reach intracellular targets. Fasudil is also highly selective for Rho-kinase, which reduces the risk of off-target effects. However, Fasudil has some limitations for lab experiments. It has a short half-life, which can limit its effectiveness in vivo. Fasudil is also relatively expensive, which can limit its use in large-scale experiments.
Orientations Futures
There are several future directions for Fasudil research. One potential direction is to investigate its potential therapeutic applications in cancer. Fasudil has been shown to inhibit cancer cell proliferation and migration in various animal models. Another potential direction is to investigate its potential therapeutic applications in neurodegenerative diseases. Fasudil has been shown to improve cognitive function and reduce neuronal damage in Alzheimer's disease. Finally, future research can focus on developing more potent and selective Rho-kinase inhibitors that can overcome the limitations of Fasudil.
Méthodes De Synthèse
Fasudil can be synthesized using various methods. One of the most common methods is the reaction of 1-(2,3-dimethoxyphenyl)-2-nitroethylene with dihydroisoquinoline in the presence of a reducing agent such as palladium on carbon. The resulting product is then treated with methyl iodide to obtain Fasudil.
Applications De Recherche Scientifique
Fasudil has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to improve cerebral blood flow and reduce cerebral vasospasm in patients with subarachnoid hemorrhage. Fasudil has also been shown to improve neurological function and reduce brain damage in stroke patients. In addition, Fasudil has been studied for its potential therapeutic applications in pulmonary hypertension, Alzheimer's disease, and cancer.
Propriétés
IUPAC Name |
1-(2,3-dimethoxyphenyl)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4/c1-21-10-9-13-11-17(23-3)18(24-4)12-15(13)19(21)14-7-6-8-16(22-2)20(14)25-5/h6-8,11-12,19H,9-10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBXOYPBJXJNRTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1C3=C(C(=CC=C3)OC)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dimethoxyphenyl)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(2-chlorobenzylidene)-3-({[3-(trifluoromethyl)phenyl]amino}methyl)-1,3-thiazolidine-2,4-dione](/img/structure/B4986286.png)


![N-[1-[(3-chloro-4-methoxyphenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furamide](/img/structure/B4986312.png)
![N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]-2-(2-methylphenoxy)acetamide](/img/structure/B4986319.png)

![2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]-N-phenylbutanamide](/img/structure/B4986344.png)

![butyl 4-({4-[(2-methyl-1-piperidinyl)sulfonyl]benzoyl}amino)benzoate](/img/structure/B4986356.png)
![ethyl 4-[3-(4-chloro-2-methylphenoxy)-2-hydroxypropyl]-1-piperazinecarboxylate hydrochloride](/img/structure/B4986361.png)



![3-methyl-N-({4-methyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}methyl)benzamide](/img/structure/B4986403.png)